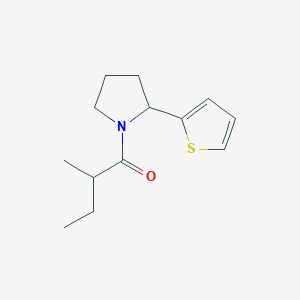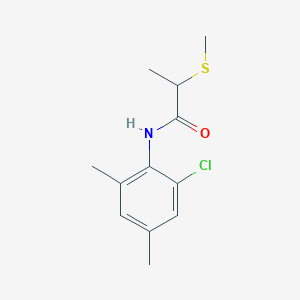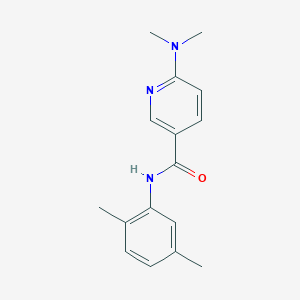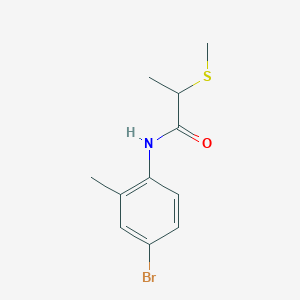
N-(4-bromo-2-methylphenyl)-2-methylsulfanylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-methylphenyl)-2-methylsulfanylpropanamide, commonly known as Br-MPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Br-MPA belongs to the class of sulfonamide compounds and has shown promising results in various studies related to cancer, inflammation, and neurological disorders.
Applications De Recherche Scientifique
Br-MPA has shown potential therapeutic applications in various scientific research studies. One of the significant applications of Br-MPA is in cancer research. Studies have shown that Br-MPA can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Br-MPA has also shown anti-inflammatory properties and can reduce inflammation in animal models of inflammatory diseases. Moreover, Br-MPA has been studied for its potential use in neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of Br-MPA is not fully understood, but studies suggest that it inhibits the activity of enzymes involved in cancer cell proliferation and induces apoptosis. Br-MPA has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, Br-MPA has been studied for its potential use in neurological disorders, where it may act as an acetylcholinesterase inhibitor, leading to increased levels of acetylcholine in the brain.
Biochemical and Physiological Effects:
Br-MPA has been shown to have various biochemical and physiological effects. In cancer research, Br-MPA has been shown to inhibit the activity of enzymes involved in cancer cell proliferation, leading to reduced cell growth and induction of apoptosis. In inflammatory diseases, Br-MPA has been shown to reduce the production of inflammatory mediators, leading to reduced inflammation. In neurological disorders, Br-MPA may act as an acetylcholinesterase inhibitor, leading to increased levels of acetylcholine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Br-MPA is its potential therapeutic applications in cancer, inflammation, and neurological disorders. Br-MPA has also shown low toxicity in animal studies. However, one of the limitations of Br-MPA is its low yield during the synthesis process. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of Br-MPA.
Orientations Futures
There are several future directions for Br-MPA research. One of the directions is to study the potential use of Br-MPA in combination with other drugs for cancer treatment. Another direction is to study the potential use of Br-MPA in other inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to understand the mechanism of action of Br-MPA in neurological disorders and to develop more efficient synthesis methods for Br-MPA.
Conclusion:
In conclusion, Br-MPA is a chemical compound that has shown potential therapeutic applications in cancer, inflammation, and neurological disorders. The synthesis of Br-MPA involves a multistep reaction process, and further studies are needed to fully understand its mechanism of action and potential side effects. Br-MPA has several advantages, such as low toxicity and potential therapeutic applications, but also has limitations, such as low yield during the synthesis process. There are several future directions for Br-MPA research, including studying its potential use in combination with other drugs for cancer treatment and developing more efficient synthesis methods.
Méthodes De Synthèse
Br-MPA can be synthesized through a multistep reaction process involving the reaction of 4-bromo-2-methylphenylamine with 2-bromo-1-methylpropane, followed by the reaction with thioacetic acid, and finally, the reaction with chlorosulfonyl isocyanate. The yield of Br-MPA obtained through this method is approximately 50%.
Propriétés
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-methylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNOS/c1-7-6-9(12)4-5-10(7)13-11(14)8(2)15-3/h4-6,8H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCWRNWMACOAPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C(C)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-2-methylsulfanylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Cyclohex-3-en-1-yl-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510895.png)

![(2,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510904.png)
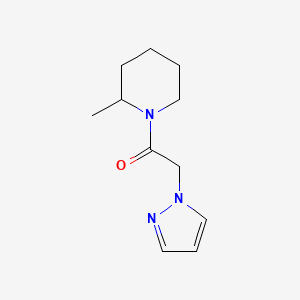
![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(4-methylphenyl)urea](/img/structure/B7510909.png)

